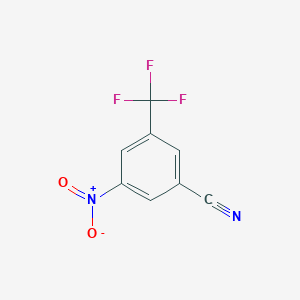

3-Cyano-5-nitrobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-5(4-12)2-7(3-6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQINZQIPFZWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444032 | |

| Record name | 3-Cyano-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20566-80-7 | |

| Record name | 3-Cyano-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-5-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Key Building Block in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Characterized by the presence of three distinct and strongly electron-withdrawing groups—a cyano (-C≡N), a nitro (-NO₂), and a trifluoromethyl (-CF₃) group—on a benzene ring, this molecule serves as a versatile synthetic intermediate.[1] Its unique electronic properties make it an ideal substrate for a variety of chemical transformations, particularly nucleophilic aromatic substitution reactions.[2] Notably, it has been identified as a crucial "Protein Degrader Building Block," highlighting its importance in the development of novel therapeutics, such as PROTACs (Proteolysis Targeting Chimeras), which are at the forefront of targeted drug discovery.[3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we delve into the causality behind experimental choices and provide validated protocols for its characterization, empowering researchers to confidently utilize this compound in their synthetic and drug development endeavors.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. The structural arrangement of this compound dictates its reactivity, spectroscopic signature, and physical properties.

Synonyms: 3-Nitro-5-(trifluoromethyl)benzonitrile[4] Molecular Structure:

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 20566-80-7 | [3][4] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1][3][4][5] |

| Molecular Weight | 216.12 g/mol | [1][4][5] |

| IUPAC Name | 3-nitro-5-(trifluoromethyl)benzonitrile | [4] |

| InChI Key | FSQINZQIPFZWKX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1)C#N)[O-])C(F)(F)F | |

Physicochemical and Spectroscopic Profile

The combination of functional groups imparts distinct and measurable properties to the molecule. The data presented below are essential for purification, reaction monitoring, and structural confirmation.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments | Source(s) |

|---|---|---|---|

| Physical State | Solid / Crystalline Powder | Expected at room temperature. | Assumed from context |

| Purity | ≥95-98% | Commercially available purity. | [5][6] |

| Solubility | Soluble in Chloroform, Methanol. | A related compound, 3-Fluoro-5-nitrobenzotrifluoride, shows solubility in these solvents.[7] Qualitative testing is recommended for other common lab solvents. | [7] |

| Storage | Room temperature, in a dry, cool, well-ventilated place. | Recommended for chemical stability.[3][8] |

Spectroscopic Data

Spectroscopy provides a fingerprint of the molecule, allowing for unambiguous identification and quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is simple and highly characteristic due to the substitution pattern. The three aromatic protons are chemically distinct. A reported spectrum shows signals at δ 8.71 (s, 2H) and δ 8.24 (s, 1H) .[9] The two singlets (s) indicate a lack of vicinal proton-proton coupling, consistent with the 1,3,5-substitution pattern. The downfield chemical shifts are a direct result of the strong deshielding effect of the three electron-withdrawing substituents on the aromatic ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is dominated by the characteristic vibrations of its functional groups. Key expected absorption bands include:

-

~2230 cm⁻¹: Sharp, strong absorption corresponding to the C≡N (nitrile) stretch.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, distinct absorptions from the asymmetric and symmetric N-O stretching of the aromatic nitro group (-NO₂), respectively.

-

~1300-1100 cm⁻¹: A series of very strong, complex bands characteristic of the C-F stretching vibrations of the trifluoromethyl (-CF₃) group.

-

~3100-3000 cm⁻¹: Weak to medium absorptions from aromatic C-H stretching.

-

-

Mass Spectrometry (MS): In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z = 216.12. Common fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) or the cyano group (-CN, 26 Da).

Experimental Methodologies: A Practical Guide

To ensure scientific integrity, the methods used to determine physicochemical properties must be robust and reproducible. This section provides field-proven, step-by-step protocols for key characterization experiments.

Melting Point Determination

Expertise & Rationale: The melting point is a critical indicator of purity for a crystalline solid.[10] A sharp melting range (typically < 2°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range.[11] The following protocol utilizes a standard capillary-based digital melting point apparatus (e.g., Mel-Temp).

Protocol:

-

Sample Preparation: Place a small amount of the this compound powder on a clean, dry watch glass. Finely crush the powder using a spatula.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (2-3 mm height) of the sample enters the tube.

-

Sample Compaction: Tap the sealed end of the capillary gently on a hard surface to compact the powder at the bottom.[11] For efficient packing, drop the capillary tube down a long glass tube (closed end down) onto the benchtop.[12]

-

Initial Rapid Determination (Optional but Recommended): Insert the capillary into the apparatus. Set a fast heating ramp rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range.[12]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[11] Insert a fresh capillary. Set the heating ramp rate to a slow 1-2°C/minute.[13]

-

Data Recording: Record two temperatures: T₁ (the temperature at which the first drop of liquid appears) and T₂ (the temperature at which the last solid crystal melts). The melting range is reported as T₁ - T₂.

Qualitative Solubility Assessment

Expertise & Rationale: The "like dissolves like" principle governs solubility, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[14] For ionizable compounds, solubility is also pH-dependent. This protocol systematically classifies the compound's solubility, providing insights for choosing reaction solvents, purification methods (crystallization, extraction), and formulation vehicles.

Protocol:

-

Initial Setup: Label a series of small, dry test tubes for each solvent to be tested (e.g., Water, Hexane, Ethanol, 5% aq. HCl, 5% aq. NaOH).

-

Sample Addition: Add approximately 20-30 mg of this compound to each test tube.

-

Solvent Addition: Add the chosen solvent (approx. 1 mL) to the corresponding test tube.

-

Mixing: Vigorously shake or vortex the tube for 20-30 seconds.

-

Observation: Allow the tube to stand and observe. Classify as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve at all.[15]

-

-

Acid/Base Test: If the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCl. Solubility in aqueous base suggests an acidic functional group, while solubility in aqueous acid suggests a basic functional group.[16] Given its structure, this compound is not expected to be soluble in either aqueous acid or base.

Spectroscopic Sample Preparation

Expertise & Rationale: Proper sample preparation is paramount for acquiring high-quality, artifact-free spectra. The chosen method must ensure the sample is homogeneous and compatible with the instrument's optics and detection system.

-

¹H NMR Spectroscopy (Solution State) Trustworthiness: This protocol ensures a homogeneous sample within the active detection volume of the NMR probe, which is crucial for achieving high-resolution spectra. Using a deuterated solvent is necessary to avoid large, interfering solvent peaks and to provide a signal for the instrument's lock system.[17]

-

Weigh 10-20 mg of this compound directly into a clean, dry NMR tube.[17]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean pipette.

-

Cap the NMR tube securely and invert several times or vortex gently until the sample is fully dissolved. Ensure no solid particles remain.

-

Wipe the outside of the tube clean before inserting it into the NMR spectrometer.

-

-

FTIR Spectroscopy (KBr Pellet) Trustworthiness: The KBr pellet technique is a classic transmission method for solid samples.[18] It provides a high-quality spectrum by dispersing the analyte in an IR-transparent matrix (KBr), which minimizes light scattering that can distort absorption bands.[19]

-

Gently grind approximately 1-2 mg of the sample into a fine powder using a clean agate mortar and pestle.[20]

-

Add ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) powder to the mortar.[20]

-

Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press (as per the manufacturer's instructions) to form a thin, transparent, or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

-

Synthesis, Reactivity, and Applications

Synthesis: this compound can be synthesized from 3-nitro-5-(trifluoromethyl)benzamide. The reaction involves dehydration of the primary amide using a dehydrating agent like trifluoroacetic anhydride in the presence of a base such as triethylamine.[9] The reaction progress can be monitored by thin-layer chromatography, and the product is typically purified by column chromatography.[9]

Reactivity: The benzene ring is highly electron-deficient due to the cumulative inductive and resonance effects of the -CN, -NO₂, and -CF₃ groups. This deactivation makes the compound resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SₙAr) . This reactivity is a cornerstone of its utility, allowing for the introduction of various nucleophiles to construct more complex molecules.[2]

Applications:

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of pharmaceuticals and agrochemicals, particularly herbicides and fungicides.[2]

-

Protein Degradation: Its role as a building block for protein degraders is of high contemporary interest. It can be incorporated into ligands that bind to E3 ubiquitin ligases or target proteins, forming the basis of PROTACs and molecular glues.[3]

-

Materials Science: The compound's conjugated and stable structure makes it a candidate for creating fluorescent dyes and optical brighteners.[2]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidelines are based on structurally related compounds like 3-nitrobenzotrifluoride.[21][22]

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][21]

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing.[23] Wash hands thoroughly after handling.[21]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from heat, sparks, or open flames.[8][21]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[21]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[21]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[21]

-

Ingestion: Call a POISON CENTER or doctor if you feel unwell.[21]

-

References

- This compound, min 97%, 1 gram. CP Lab Safety. [Link]

- This compound CAS#: 20566-80-7.

- Sample preparation for FT-IR. University of Colorado Boulder, Department of Chemistry. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. Truman State University, Department of Chemistry. [Link]

- What sample is needed for FTIR?. Rocky Mountain Labs. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. KFU, College of Pharmacy. [Link]

- This compound. Xidiantest. [Link]

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

- Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]

- Powder Samples.

- Melting point determination. University of Calgary, Department of Chemistry. [Link]

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

- Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.

- NMR Sample Preparation. Queen's University, Department of Chemistry. [Link]

- Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

- How To Determine Melting Point Of Organic Compounds?. Chemistry For Everyone (YouTube). [Link]

- HAZARD SUMMARY - 3-NITROBENZOTRIFLUORIDE. New Jersey Department of Health. [Link]

- Exp 1 - Melting Points. University of Wisconsin-River Falls. [Link]

- Experiment 1 - Melting Points.

- Experiment 1: Melting-point Determinations.

- 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

- Specifications of this compound. Capot Chemical. [Link]

- Process for preparing 4-cyano-3-nitrobenzotrifluoride.

- Process for the production of ortho-nitrobenzonitriles.

- This compound. MySkinRecipes. [Link]

- m-(Trifluoromethyl)nitrobenzene.

- P-Nitrobenzotrifluoride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemwhat.com [chemwhat.com]

- 5. capotchem.com [capotchem.com]

- 6. This compound - 苯化合物 - 西典实验 [seedior.com]

- 7. 3-FLUORO-5-NITROBENZOTRIFLUORIDE CAS#: 454-73-9 [m.chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | 20566-80-7 [chemicalbook.com]

- 10. athabascau.ca [athabascau.ca]

- 11. community.wvu.edu [community.wvu.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.ws [chem.ws]

- 15. saltise.ca [saltise.ca]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 18. jascoinc.com [jascoinc.com]

- 19. eng.uc.edu [eng.uc.edu]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. fishersci.fi [fishersci.fi]

- 22. nj.gov [nj.gov]

- 23. tcichemicals.com [tcichemicals.com]

3-Cyano-5-nitrobenzotrifluoride molecular structure and formula

Introduction

3-Cyano-5-nitrobenzotrifluoride is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl, a cyano, and a nitro group on a benzene ring, imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis. The strategic placement of these strong electron-withdrawing groups activates the molecule for specific chemical transformations and provides a scaffold for creating complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Structural Elucidation

The defining characteristic of this compound is the specific arrangement of three powerful electron-withdrawing substituents on the benzene core. This substitution pattern dictates the molecule's reactivity and its utility as a synthetic intermediate.

Molecular Formula: C₈H₃F₃N₂O₂[1][2][3]

Molecular Weight: 216.12 g/mol [2][3][4]

CAS Number: 20566-80-7[1][2][3][4]

Synonyms: 3-Nitro-5-(trifluoromethyl)benzonitrile[2]

Structural Analysis

The molecule consists of a central benzene ring substituted at positions 1, 3, and 5.[4]

-

1-position: Trifluoromethyl group (-CF₃): This bulky, highly electronegative group enhances metabolic stability and lipophilicity in derivative compounds, which are desirable traits in drug candidates.[5]

-

3-position: Cyano group (-C≡N): A linear, strong electron-withdrawing group that can participate in various chemical transformations or act as a key binding element in biologically active molecules.[4]

-

5-position: Nitro group (-NO₂): Another potent electron-withdrawing group that significantly influences the electronic nature of the aromatic ring. It can be readily reduced to an amino group, providing a synthetic handle for further functionalization.[4][5]

The collective electron-withdrawing nature of these groups deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, a key aspect of its chemical reactivity.[5]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectroscopic properties of a compound is fundamental for its application in a laboratory setting. These characteristics confirm the identity and purity of the substance.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1][2][3][6] |

| Molecular Weight | 216.12 g/mol | [2][3][4] |

| CAS Number | 20566-80-7 | [1][3][4] |

| Appearance | Data not consistently available; likely a solid at room temperature | |

| Melting Point | 78-81°C | [7] |

| Boiling Point | 241.8°C at 760 mmHg | |

| Purity | Typically ≥97% | [1] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides a "fingerprint" of the molecule, allowing for unambiguous structure confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution. The spectrum of a similar compound, 1-bromo-3-nitro-5-trifluoromethyl-benzene, shows aromatic protons as multiplets between δ 8.11 and 8.59 ppm, indicating a highly deshielded environment due to the electron-withdrawing groups.[8] For this compound, one would expect three distinct signals in the aromatic region, each integrating to one proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the molecule. The carbons attached to the electronegative substituents (-CF₃, -CN, -NO₂) will appear at characteristic chemical shifts. Quaternary carbons (those attached to the substituents) can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying the key functional groups. Characteristic vibrational frequencies would include:

-

-C≡N (Nitrile stretch): A sharp, medium-intensity peak around 2230 cm⁻¹.

-

-NO₂ (Nitro stretches): Two strong peaks, one for the asymmetric stretch (~1530 cm⁻¹) and one for the symmetric stretch (~1350 cm⁻¹).

-

-CF₃ (C-F stretches): Strong, broad absorptions in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H stretches: Peaks appearing just above 3000 cm⁻¹.

-

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 216, corresponding to the molecular weight of the compound.[6] Fragmentation patterns can provide further structural information, such as the loss of the nitro or cyano groups.

Synthesis and Reactivity

Synthetic Protocols

The synthesis of this compound typically involves the modification of a pre-existing substituted benzotrifluoride. A common strategy is the dehydration of an amide precursor.

Protocol: Dehydration of 3-Nitro-5-(trifluoromethyl)benzamide [9]

This method provides a high-yielding and straightforward route to the target compound. The causality behind this choice is the ready availability of the starting amide and the efficiency of trifluoroacetic anhydride as a dehydrating agent.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-nitro-5-(trifluoromethyl)benzamide (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution. The triethylamine acts as a base to neutralize the trifluoroacetic acid byproduct formed during the reaction.

-

Dehydrating Agent: Cool the mixture (e.g., to 20°C) and slowly add trifluoroacetic anhydride (1.5 equivalents). This powerful dehydrating agent efficiently converts the primary amide to a nitrile.

-

Reaction Monitoring: Stir the reaction mixture at 20°C for approximately 2 hours. The progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagents.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to afford the pure 3-nitro-5-(trifluoromethyl)benzonitrile.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its functional groups:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂, Pd/C; SnCl₂). This transformation is a gateway to a wide range of derivatives, such as amides and sulfonamides.

-

Nucleophilic Aromatic Substitution (SNAr): While the cyano group is generally not a good leaving group, the highly electron-deficient nature of the ring could facilitate SNAr reactions under specific conditions if a suitable leaving group were present in a similar scaffold (e.g., a halogen).[4]

-

Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, providing another avenue for derivatization.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] Its trifluoromethylated structure is particularly valuable in drug design.

-

Protein Degrader Building Blocks: The compound is listed as a building block for protein degraders, a cutting-edge area of drug discovery.[1] PROTACs (Proteolysis-targeting chimeras) and molecular glues often require rigid, functionalized aromatic cores, for which this molecule is an excellent starting point.

-

Scaffold for Bioactive Molecules: The presence of three distinct, reactive functional groups allows for its use as a versatile scaffold. Medicinal chemists can selectively modify each group to explore the structure-activity relationship (SAR) of a new drug candidate. The trifluoromethyl group often improves metabolic stability and cell permeability.[5]

-

"Click" Chemistry: The reduction of the nitro group to an amine, followed by diazotization and substitution, can yield an azide derivative. This azide can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to rapidly generate libraries of complex molecules for high-throughput screening.[10][11]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemwhat.com [chemwhat.com]

- 3. capotchem.com [capotchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. PubChemLite - this compound (C8H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound [myskinrecipes.com]

- 8. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 20566-80-7 [chemicalbook.com]

- 10. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

Spectroscopic Analysis of 3-Cyano-5-nitrobenzotrifluoride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Cyano-5-nitrobenzotrifluoride (CAS No. 20566-80-7). Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical and practical aspects of characterizing this multifaceted molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the scarcity of verified public spectral data, this guide emphasizes a predictive approach, grounded in fundamental principles of spectroscopy, to enable scientists to anticipate, interpret, and validate their own experimental findings. We critically evaluate available data and provide standardized protocols for data acquisition, ensuring a robust framework for structural elucidation and purity assessment.

Introduction to this compound

This compound is a substituted aromatic compound of significant interest in synthetic chemistry. Its molecular structure is characterized by a benzene ring bearing three powerful electron-withdrawing groups: a trifluoromethyl (-CF₃) group, a cyano (-CN) group, and a nitro (-NO₂) group at the 1, 3, and 5 positions, respectively. This electronic arrangement makes the compound a valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, often via nucleophilic aromatic substitution reactions.[1]

Compound Identity:

-

Systematic Name: 3-Nitro-5-(trifluoromethyl)benzonitrile

-

CAS Number: 20566-80-7[2]

-

Molecular Formula: C₈H₃F₃N₂O₂[2]

-

Molecular Weight: 216.12 g/mol [2]

The unique substitution pattern dictates a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and structural verification. This guide will deconstruct the expected spectroscopic data from first principles.

Spectroscopic Characterization Workflow

The definitive identification of this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow for analysis is outlined below.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV. This standardized energy ensures that the fragmentation patterns are reproducible and can be compared to library data. [3]3. Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection and Data Processing: The detector records the abundance of ions at each m/z value. The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and major fragment peaks.

Conclusion

The structural elucidation of this compound is a quintessential exercise in analytical chemistry, requiring a multi-technique approach. This guide establishes a robust framework for its characterization, founded on theoretical predictions for ¹H NMR, ¹³C NMR, IR, and MS. By understanding the expected spectral features—from the three distinct multiplets in the proton NMR to the characteristic stretches in the IR and the logical fragmentation in the mass spectrum—researchers are well-equipped to interpret their experimental data with confidence, critically assess its quality, and definitively confirm the structure and purity of this important chemical intermediate.

References

- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.

- Wishart DS, et al. (2024). CASPRE - 13C NMR Predictor.

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

- University of Regensburg. (n.d.). Interpretation of mass spectra.

- Wikipedia. (2023). Fragmentation (mass spectrometry).

Sources

The Solubility Profile of 3-Cyano-5-nitrobenzotrifluoride: A Guide for Synthetic and Development Scientists

An In-Depth Technical Guide

Abstract

3-Cyano-5-nitrobenzotrifluoride is a key substituted benzonitrile intermediate, pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. Its molecular architecture, featuring a trifluoromethyl group, a nitro group, and a cyano group, imparts desirable characteristics such as metabolic stability and lipophilicity but also creates a unique and complex solubility profile.[1][2] Understanding this profile is not merely an academic exercise; it is fundamental to optimizing reaction conditions, developing robust purification strategies, and designing effective formulation pathways. This guide provides a comprehensive framework for characterizing the solubility of this compound in common organic solvents. It combines a theoretical analysis of its molecular structure with a detailed, field-proven experimental protocol for accurate solubility determination, enabling researchers to generate reliable data crucial for process scale-up and drug development.

Molecular Profile and Physicochemical Characteristics

A molecule's solubility is intrinsically linked to its structure. This compound (CAS: 20566-80-7) possesses a fascinating combination of functional groups that dictate its interaction with various solvents.

-

Trifluoromethyl Group (-CF₃): This highly electronegative group significantly increases the molecule's lipophilicity and is a key contributor to the metabolic stability of resulting active pharmaceutical ingredients.[1] It tends to favor interactions with nonpolar and moderately polar aprotic solvents.

-

Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group capable of participating in dipole-dipole interactions.

-

Cyano Group (-CN): A polar group that also contributes to the molecule's dipole moment.

-

Aromatic Ring: The benzene core provides a nonpolar surface area, contributing to its solubility in solvents with similar aromatic character.

This structural dichotomy—a nonpolar trifluoromethylated ring combined with two highly polar functional groups—suggests that the compound will exhibit nuanced solubility, likely favoring polar aprotic solvents that can accommodate both its lipophilic and polar nature. It is classified as a building block for protein degraders, highlighting its importance in modern drug discovery.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20566-80-7 | [4][5] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [3][6] |

| Molecular Weight | 216.12 g/mol | [3][5] |

| Melting Point | 78-81°C | [5] |

| Boiling Point | 241.8°C | [5] |

| Appearance | Solid | [5] |

Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute dissolves best in a solvent that has a similar polarity. Given the hybrid polarity of this compound, a qualitative prediction of its solubility in common laboratory solvents can be made. Solvents used during its synthesis, such as dichloromethane and ethyl acetate, provide initial clues that it is soluble in moderately polar to nonpolar environments.[4]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Polarity Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | Mismatch between the solvent's nonpolar nature and the solute's polar cyano and nitro groups. |

| Toluene | Nonpolar (Aromatic) | Moderate | π-π stacking interactions between the aromatic rings can enhance solubility compared to aliphatic nonpolar solvents. |

| Dichloromethane (DCM) | Polar Aprotic | High | Good balance of polarity to interact with the polar groups without the hydrogen-bonding that could hinder dissolution. Used in synthesis.[4] |

| Ethyl Acetate | Polar Aprotic | High | Acts as both a hydrogen bond acceptor and has a moderate dipole moment, effectively solvating the molecule. Used in purification.[4] |

| Acetone | Polar Aprotic | High | Strong dipole moment effectively solvates the polar functional groups. |

| Methanol/Ethanol | Polar Protic | Moderate to Low | The strong hydrogen-bonding network of the alcohol may be disrupted by the solute, but the polarity offers some solvating power. |

| Water | Polar Protic | Very Low | The high lipophilicity from the -CF₃ group and the lack of significant hydrogen bond-donating sites on the molecule lead to poor hydration. |

Experimental Protocol: Isothermal Gravimetric Solubility Determination

To move beyond prediction, empirical data is required. The following protocol describes a robust and self-validating method for determining the solubility of this compound using a standard isothermal equilibrium technique. This method is reliable and relies on gravimetric analysis, which is accessible in most chemistry laboratories.[7]

Causality and Experimental Design

The choice of an isothermal gravimetric method is deliberate. It is a fundamental and direct measurement of solubility. The protocol's trustworthiness is established by incorporating a time-to-equilibrium study, which validates that the measurements are taken at true saturation, avoiding the common error of undersaturation.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 500 mg of this compound into several 10 mL screw-cap vials.

-

Prepare a set of vials for each solvent to be tested (e.g., 3 vials per solvent for triplicate analysis).

-

Dispense 5.0 mL of the selected organic solvent into each corresponding vial.

-

-

Equilibration:

-

Place the sealed vials in an orbital shaker or on a stirring plate with a controlled temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the slurries vigorously. The key to accuracy is ensuring the system reaches equilibrium.

-

Equilibrium Validation: To confirm equilibrium, take samples at different time points (e.g., 12, 24, and 36 hours). Equilibrium is reached when consecutive measurements show no statistically significant change in concentration. For most organic systems, 24 hours is a robust starting point.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is confirmed, stop agitation and allow the excess solid to settle for at least 2 hours in the temperature-controlled bath. This step is critical to avoid transferring solid particles during sampling.

-

Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a pre-warmed pipette to prevent premature crystallization. Transfer the aliquot to a pre-weighed, labeled vial.

-

Record the exact mass of the transferred solution.

-

-

Gravimetric Determination:

-

Place the sample vials in a vacuum oven at a moderate temperature (e.g., 50°C) until the solvent has completely evaporated and the weight is constant.

-

Record the final mass of the dried solute.

-

-

Calculation:

-

Calculate the solubility (S) in grams per 100 mL of solvent using the following formula: S ( g/100 mL) = (Mass of dried solute / Mass of solution aliquot) * (Density of solvent * 100)

-

Visualization of the Experimental Workflow

The logical flow of the solubility determination protocol is critical for reproducibility and can be visualized as follows.

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a combination of theoretical structural analysis and systematic experimental measurement provides a clear path to characterizing its behavior. Its hybrid polarity suggests a preference for polar aprotic solvents like ethyl acetate and acetone. For drug development professionals and process chemists, applying the robust isothermal gravimetric protocol detailed here will yield the precise, reliable data needed to accelerate synthesis optimization, streamline purification processes, and inform downstream formulation activities. This foundational knowledge is indispensable for leveraging the full potential of this valuable chemical intermediate.

References

- 1441 H.Determining Solubility of Organic Compounds.

- Experiment 2: Determination of Solubility.Course Hero.

- ResearchGate.Determination and correlation for solubility of aromatic acids in solvents.

- Experiment 1: Determination of Solubility Class.Course Hero.

- MySkinRecipes.this compound.

- University of Toronto.Solubility of Organic Compounds.

- ChemWhat.this compound CAS#: 20566-80-7.

- CP Lab Safety.this compound, min 97%, 1 gram.

- Capot Chemical.Specifications of this compound.

- Google Patents.EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride...

- Google Patents.EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.

- Dakota Systems.The Chemical Properties and Synthesis Applications of 3-Chloro-5-nitrobenzotrifluoride.

- PubChem.P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821.

- Dakota Systems.Exploring the Applications of 3-Fluoro-5-nitrobenzotrifluoride in Advanced Materials.

- Cheméo.Chemical Properties of 4-Cyano-3-nitrobenzotrifluoride (CAS 778-94-9).

- NIST WebBook.4-Cyano-3-nitrobenzotrifluoride.

- RJPT.Click chemistry in drug development recent trends and application.

Sources

3-Cyano-5-nitrobenzotrifluoride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 3-Cyano-5-nitrobenzotrifluoride

This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound (CAS No. 20566-80-7). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data to ensure the long-term integrity of the compound and promote safe handling practices.

Introduction: A Profile of this compound

This compound is an aromatic organic compound featuring a benzene ring substituted with three distinct functional groups: a cyano (-CN), a nitro (-NO₂), and a trifluoromethyl (-CF₃) group. This unique substitution pattern, particularly the presence of strongly electron-withdrawing groups, makes it a valuable intermediate and building block in medicinal chemistry and agrochemical synthesis.[1][2] It is notably used in the development of complex molecules, including protein degrader building blocks.[3] Understanding its physicochemical properties is the foundation for establishing its stability profile and handling requirements.

Physicochemical Characteristics

The stability of a chemical compound is intrinsically linked to its molecular structure and physical properties. The trifluoromethyl group generally enhances metabolic stability and lipophilicity in drug candidates, while the nitro and cyano groups are key reactive sites for further chemical transformations.[1][2]

| Property | Value | Source(s) |

| CAS Number | 20566-80-7 | [3] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1][3] |

| Molecular Weight | 216.12 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 78-81°C | [1] |

| Boiling Point | 241.8°C | [1] |

In-Depth Stability Analysis

The stability of this compound is governed by its response to thermal, photolytic, and chemical stressors. While generally stable under standard conditions, its functional groups present specific vulnerabilities that must be addressed for long-term storage.[2]

Thermal Stability

The benzotrifluoride core is known for its high thermal stability, a property that lends robustness to the molecule in various applications.[4][5] However, this is contrasted by the presence of the nitro group. Aromatic nitro compounds as a class are known to be energetic materials that can undergo exothermic, and sometimes violent, decomposition at elevated temperatures.[6][7]

-

Causality: The decomposition of nitro compounds can release a significant amount of energy and gaseous products like nitrogen oxides.[7][8] The risk is magnified by heating under confinement or the presence of catalytic impurities, which can lower the decomposition temperature.[6][8]

-

Expert Insight: While this compound is a solid with a relatively high melting point and is stable at ambient temperatures, it is crucial to avoid prolonged exposure to high heat. Standard laboratory conditions are safe, but processes involving heating should be carefully evaluated for thermal hazards.

Photostability

A critical consideration for benzotrifluoride derivatives is their stability under ultraviolet (UV) irradiation.[9]

-

Mechanism: Some compounds in this class are susceptible to photohydrolysis, where UV light facilitates the hydrolysis of the C-F bonds in the trifluoromethyl group, leading to degradation into the corresponding benzoic acid.[9][10]

-

Substituent Effects: The susceptibility to this degradation pathway is highly dependent on the other substituents on the aromatic ring. Significantly, compounds with multiple electron-withdrawing groups, such as 3,5-dinitrobenzotrifluoride, have been shown to be photostable under UV irradiation.[10]

-

Expert Insight: The molecular structure of this compound, featuring two potent electron-withdrawing groups (nitro and cyano), strongly suggests it possesses enhanced photostability compared to other benzotrifluoride derivatives.[10] Nevertheless, as a best practice to ensure maximum integrity over years of storage, direct exposure to UV and high-intensity light should be minimized.

Chemical Reactivity and Incompatibilities

The chemical environment is a primary factor in the stability of this compound. Its functional groups dictate its reactivity and potential incompatibilities.

-

Aromatic Nitro Group Hazards: Aromatic nitro compounds are known to react vigorously and can be explosive under certain conditions. It is critical to avoid contact with:

-

Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): These can initiate explosive reactions, even in the presence of water or organic solvents.[11]

-

Strong Oxidizing Agents and Reducing Agents: These can cause violent reactions leading to fire or explosion.[8]

-

Certain Metals (e.g., tin, zinc) and Sulfuric Acid: These can also lead to hazardous reactions.[8]

-

-

Synthetic Utility: The electron-withdrawing nature of the substituents makes the compound suitable for nucleophilic aromatic substitution reactions, highlighting its designed reactivity for synthetic applications.[1]

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage is required to preserve the purity and integrity of this compound. While some suppliers provide a general guideline of "room temperature,"[1][3] optimal long-term storage necessitates more stringent controls derived from the chemistry of related compounds.[12][13]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Long-Term (>1 year): 2-8°CShort-Term / In-Use: Controlled Room Temperature (20-25°C) | Lower temperatures minimize the rate of any potential slow degradation pathways. A cool, dry environment is consistently recommended for related nitroaromatic compounds.[12][13] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents long-term oxidative degradation and hydrolysis from atmospheric moisture. An inert atmosphere is recommended for analogous compounds.[12] |

| Light | Store in an amber glass vial or other opaque, tightly sealed container. | Protects against potential photolytic degradation, a known risk for some benzotrifluoride derivatives.[9][10] |

| Container | Tightly sealed glass containers. | Prevents moisture ingress and ensures chemical inertness.[12][13] |

Workflow for Proper Storage

The following diagram outlines the decision-making process for ensuring the proper storage of this compound upon receipt and during its use lifecycle.

Caption: Decision workflow for storage and handling.

Step-by-Step Handling Protocol

Adherence to a strict handling protocol is essential for both user safety and compound purity.

-

Preparation: Before opening, allow the container to equilibrate to ambient temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Environment: Conduct all manipulations within a certified chemical fume hood to mitigate inhalation risks.[12][14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

-

Dispensing: Handle the solid carefully to avoid generating dust.[12] Use appropriate tools (e.g., a clean spatula) for transfer.

-

Resealing: After dispensing the required amount, flush the headspace of the primary container with a gentle stream of inert gas (e.g., nitrogen or argon) before tightly resealing the cap.

-

Cleanup: Clean any spills promptly. Wash hands thoroughly after handling.[12]

Hazard Summary

While a specific, comprehensive safety data sheet for this compound is not widely available, data from closely related analogues and the general hazards of aromatic nitro compounds provide a strong basis for a safety assessment.

| Hazard Type | Description | Source(s) |

| Acute Toxicity | Labeled as "Toxic if swallowed."[15] Related compounds are harmful if swallowed, inhaled, or in contact with skin.[12][13][14] | [12][13][14][15] |

| Irritation | Causes skin and serious eye irritation.[12][13] | [12][13] |

| Chronic Exposure | The general class of aromatic nitro compounds is associated with health effects such as cyanosis (reduced oxygen-carrying capacity of blood) and anemia.[16] | [16] |

It is imperative to treat this compound with the recognition of it having potentially significant hazards and to handle it only with appropriate engineering controls and personal protective equipment.

References

- This compound, min 97%, 1 gram. CP Lab Safety. [Link]

- Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. ACS Publications - Environmental Science & Technology. [Link]

- This compound. MySkinRecipes. [Link]

- Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. ACS Publications - Environmental Science & Technology. [Link]

- Chemical Label for this compound. [Link]

- Nitrocompounds, Aromatic.

- Nitroaromatic Compounds, from Synthesis to Biodegrad

- SAFETY DATA SHEET - 3-Nitrobenzotrifluoride. Fisher Scientific. [Link]

- Determination of benzotrifluoride derivative compounds in groundwater.

- Benzotrifluoride - BTF.

- Runaway Reaction Hazards in Processing Organic Nitro Compounds.

- NITRO COMPOUNDS. [Link]

- Nitrocompounds, Aromatic: Physical & Chemical Hazards.

- The Chemical Properties and Synthesis Applications of 3-Chloro-5-nitrobenzotrifluoride. [Link]

- This compound CAS#: 20566-80-7.

- P-Nitrobenzotrifluoride | C7H4F3NO2. PubChem - NIH. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. kowachemical.com [kowachemical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lkouniv.ac.in [lkouniv.ac.in]

- 8. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. chemical-label.com [chemical-label.com]

- 16. Nitrocompounds, Aromatic [iloencyclopaedia.org]

Reactivity profile of 3-Cyano-5-nitrobenzotrifluoride

An In-Depth Technical Guide to the Reactivity Profile of 3-Cyano-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 20566-80-7) is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its unique electronic architecture, dictated by three powerful electron-withdrawing groups—trifluoromethyl (-CF3), nitro (-NO2), and cyano (-CN)—renders the benzene ring exceptionally electron-deficient. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on its propensity for nucleophilic aromatic substitution (SNAr), transformations of its nitro and cyano moieties, and its strategic application as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and illustrate key transformations to offer a complete technical resource for professionals in chemical research and development.

Introduction: An Electron-Deficient Aromatic Hub

This compound is a crystalline solid with the molecular formula C₈H₃F₃N₂O₂.[1][2][3] Its value as a synthetic intermediate stems directly from the strategic placement of its three functional groups. The trifluoromethyl, nitro, and cyano groups work in concert to create a profoundly electrophilic aromatic system. This electronic profile is the cornerstone of its chemical behavior, deactivating the ring towards traditional electrophilic attack while simultaneously activating it for facile reactions with nucleophiles.[4] This predictable and potent reactivity makes it an invaluable scaffold for introducing complex functionalities, particularly in the development of bioactive molecules where properties like metabolic stability and lipophilicity are paramount.[4][5][6][7] Its applications are found in the synthesis of antibacterial and anti-tumor drugs, pesticides, dyes, and specialized industrial chemicals.[1]

Molecular Properties and Electronic Effects

The reactivity of this compound is a direct consequence of the synergistic electron-withdrawing effects of its substituents.

-

Trifluoromethyl Group (-CF3): This group exerts a powerful inductive electron-withdrawing effect (-I) due to the high electronegativity of the fluorine atoms.[5][8] It is metabolically stable and increases the lipophilicity of molecules, desirable traits in drug design.[4][6]

-

Nitro Group (-NO2): The nitro group is one of the strongest electron-withdrawing groups, operating through both a strong inductive effect (-I) and a powerful resonance effect (-M). It can effectively delocalize negative charge, which is crucial for stabilizing intermediates in nucleophilic aromatic substitution reactions.

-

Cyano Group (-CN): Similar to the nitro group, the cyano group is strongly electron-withdrawing via both induction (-I) and resonance (-M).[9] It can participate in π-stacking interactions and act as a hydrogen bond acceptor, influencing molecular binding affinities.[9]

The combined influence of these three groups, positioned meta to one another, creates a highly electron-poor benzene ring. This severely disfavors electrophilic aromatic substitution but strongly promotes nucleophilic aromatic substitution, as incoming nucleophiles can attack the ring and the resulting anionic intermediate (a Meisenheimer complex) is significantly stabilized by the substituents.[10][11]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 20566-80-7 | [1][2][3] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1][2][3] |

| Molecular Weight | 216.12 g/mol | [1][2][3] |

| Appearance | Crystalline Solid | [12] |

| Melting Point | 78-81°C | [12] |

| Boiling Point | 241.8°C | [12] |

| Synonyms | 3-Nitro-5-(trifluoromethyl)benzonitrile | [3][13] |

Synthesis of this compound

Two primary, reliable routes are employed for the synthesis of this key intermediate. The choice of method often depends on the availability of starting materials.

Route 1: Dehydration of 3-Nitro-5-(trifluoromethyl)benzamide

A direct and efficient method involves the dehydration of the corresponding primary amide. This reaction is typically facilitated by a strong dehydrating agent, such as trifluoroacetic anhydride, in the presence of a non-nucleophilic base like triethylamine.

Caption: Synthetic workflow for the dehydration of an amide to the target nitrile.

Route 2: Cyanation of a Halogenated Precursor

An alternative and widely used industrial approach is the nucleophilic substitution of a halogen on a suitable precursor, such as 3-bromo-5-nitrobenzotrifluoride or 3-chloro-5-nitrobenzotrifluoride. This is typically a copper-catalyzed reaction (e.g., a Sandmeyer-type reaction) using a cyanide salt.[1] The choice of solvent and temperature is critical for achieving high yields.[14][15]

Caption: Synthetic workflow for the cyanation of a halogenated precursor.

Key Reactivity Profiles

The electron-deficient nature of the aromatic ring is the primary driver of the molecule's reactivity, making it a versatile substrate for several key transformations.

Nucleophilic Aromatic Substitution (SNAr)

This is the hallmark reaction of this compound and related electron-poor aromatics. The reaction proceeds via a two-step addition-elimination mechanism.[10]

-

Addition: A nucleophile attacks one of the unsubstituted carbons of the aromatic ring (positions 2, 4, or 6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[10][11] The negative charge is effectively delocalized onto the electron-withdrawing nitro, cyano, and trifluoromethyl groups.

-

Elimination: The aromaticity is restored by the departure of a leaving group. In the case of this compound, a hydride ion would have to leave, which is unfavorable. Therefore, SNAr is most relevant for its halogenated precursors (like 3-bromo- or 3-chloro-5-nitrobenzotrifluoride) where the halide is an excellent leaving group.[4] However, the extreme electron deficiency can enable substitution of other groups under specific conditions.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (-NH2), a transformation of immense synthetic utility. The resulting 3-amino-5-(trifluoromethyl)benzonitrile is a key precursor for a wide range of pharmaceuticals and dyes. This reduction can be achieved using various methods:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel under a hydrogen atmosphere.

-

Metal/Acid Reduction: Classic methods using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like HCl.

Transformations of the Cyano Group

The nitrile functionality offers another handle for chemical modification.

-

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH) or, under milder conditions, a primary amide (-CONH2).[16] This opens pathways to a different class of derivatives.

-

Reduction: The nitrile can be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under more forcing conditions than the nitro group reduction.[17] Selective reduction can be challenging but is synthetically valuable.

Caption: Key reactive pathways for this compound.

Applications in Drug Discovery and Materials Science

The unique reactivity and the physicochemical properties imparted by the fluorinated substituents make this molecule a high-value building block.

-

Drug Development: The trifluoromethyl group is a bioisostere for other groups and is known to enhance metabolic stability, binding affinity, and membrane permeability.[6][7] this compound and its derivatives are used as intermediates in the synthesis of various therapeutic agents, including protein degrader building blocks.[1][2]

-

Agrochemicals: It serves as a key intermediate in the production of modern pesticides, herbicides, and fungicides, where metabolic stability and potency are critical.[1][12]

-

Advanced Materials: Fluorinated compounds are integral to materials science for creating substances with high thermal stability and chemical resistance.[18] Derivatives of this compound can be incorporated into high-performance polymers and coatings to impart hydrophobicity and durability.[18]

Experimental Protocols

The following protocols are illustrative of the key transformations discussed. Researchers should always adhere to strict laboratory safety standards.

Protocol 1: Synthesis via Dehydration of 3-Nitro-5-(trifluoromethyl)benzamide[19]

-

Objective: To synthesize this compound.

-

Reagents:

-

3-nitro-5-(trifluoromethyl)benzamide (1.0 eq)

-

Triethylamine (1.5 eq)

-

Trifluoroacetic anhydride (1.5 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of 3-nitro-5-(trifluoromethyl)benzamide (e.g., 1.5 g, 6.41 mmol) in dichloromethane (20 mL), add triethylamine (1.31 mL, 9.61 mmol) at 20 °C.

-

Slowly add trifluoroacetic anhydride (1.36 mL, 9.61 mmol) to the mixture.

-

Stir the reaction mixture at 20 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Petroleum Ether/Ethyl Acetate (3:1). The product Rf should be approximately 0.6.[19]

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using Petroleum Ether/Ethyl Acetate (3:1) as the eluent.

-

Combine the product-containing fractions and evaporate the solvent to afford this compound as a solid (Typical yield: ~80%).[19]

-

Protocol 2: Reduction of the Nitro Group to an Amine

-

Objective: To synthesize 3-Amino-5-(trifluoromethyl)benzonitrile.

-

Reagents:

-

This compound (1.0 eq)

-

Iron powder (Fe) (3.0-5.0 eq)

-

Ammonium chloride (NH4Cl)

-

Ethanol/Water solvent system

-

-

Procedure:

-

Set up a round-bottom flask with a reflux condenser.

-

Add this compound, ethanol, and water (e.g., in a 4:1 ratio).

-

Add iron powder and a catalytic amount of ammonium chloride to the suspension.

-

Heat the mixture to reflux (typically 70-80°C) and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, cool the reaction to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine product.

-

Purify further by recrystallization or column chromatography if necessary.

-

Conclusion

This compound represents a masterful piece of molecular design for synthetic utility. The powerful and synergistic electron-withdrawing capabilities of its three core functional groups establish a clear and predictable reactivity profile dominated by nucleophilic aromatic substitution at its precursor stage and versatile transformations of its nitro and cyano groups. This guide has detailed the electronic foundations of its behavior, outlined robust synthetic and derivatization protocols, and highlighted its importance as a building block. For chemists in drug discovery, agrochemicals, and materials science, a thorough understanding of this compound's reactivity is essential for leveraging its full potential in the creation of novel and high-value molecules.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules. MDPI.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy. Springer Nature.

- The Chemical Properties and Synthesis Applications of 3-Chloro-5-nitrobenzotrifluoride. (n.d.). Angene Chemical.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. PMC - NIH.

- Superelectrophiles and the effects of trifluoromethyl substituents. (2012). Journal of the American Chemical Society. PMC - NIH.

- Synthesis and energetic properties of trifluoromethyl-substituted 2-nitro-[1][5][19]triazolo[1,5-a]pyrimidine derivatives. (2021). Chemistry – An Asian Journal. ResearchGate.

- Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. (1999). Google Patents.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules. PMC - PubMed Central.

- Process for the production of ortho-nitrobenzonitriles. (1989). Google Patents.

- This compound. (n.d.). MySkinRecipes.

- This compound, min 97%, 1 gram. (n.d.). CP Lab Safety.

- Investigation of Structure–Property Relationships of Three Nitroaromatic Compounds. (2020). Crystal Growth & Design. ACS Publications.

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journal of Organic Chemistry. ResearchGate.

- Nucleophilic Aromatic Substitution. (2018, April 11). YouTube.

- Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.

- P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821. (n.d.). PubChem. NIH.

- Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molbank. PMC - NIH.

- Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (2017). Polymer Bulletin. ResearchGate.

- This compound CAS#: 20566-80-7. (n.d.). ChemWhat.

- Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones. (2000). Google Patents.

- Exploring the Applications of 3-Fluoro-5-nitrobenzotrifluoride in Advanced Materials. (n.d.). Angene Chemical.

- Selective C–F Functionalization of Unactivated Trifluoromethylarenes. (2019). Journal of the American Chemical Society. PMC - NIH.

- 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462. (n.d.). PubChem.

- Natural Products for Drug Discovery in the 21st Century. (2020). Molecules. PMC - PubMed Central.

- Example for hydrolysis of 3‐cyano‐1‐(dibromomethyl)benzene (3a) into 3‐cyanobenzaldehyde (4a) in hot water. (2020). Chemistry – An Asian Journal. ResearchGate.

- PROCEDURE FOR OBTAINING (S) -3-CYANO-5-5METHYLEXANOIC ACIDS BY ENZYME. (2002). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemwhat.com [chemwhat.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. This compound [myskinrecipes.com]

- 13. CAS 20566-80-7 | 4854-3-40 | MDL MFCD03412207 | this compound | SynQuest Laboratories [synquestlabs.com]

- 14. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]

- 15. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]

- 16. RS50994B - PROCEDURE FOR OBTAINING (S) -3-CYANO-5-5METHYLEXANOIC ACIDS BY ENZYME - Google Patents [patents.google.com]

- 17. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

- 19. This compound | 20566-80-7 [chemicalbook.com]

Key chemical reactions involving 3-Cyano-5-nitrobenzotrifluoride

An In-Depth Technical Guide to the Core Chemical Reactions of 3-Cyano-5-nitrobenzotrifluoride

Abstract

This compound is a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its unique trifunctional aromatic scaffold, featuring potent electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups alongside a versatile cyano (-CN) moiety, imparts distinct reactivity that enables the construction of complex molecular architectures. This guide provides an in-depth exploration of the principal chemical transformations involving this compound. We will dissect the causality behind experimental choices for key reactions, including the reduction of the nitro group, nucleophilic aromatic substitution, and transformations of the cyano group. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a robust understanding of this versatile intermediate.

Introduction: The Molecular Architecture and Significance of this compound

This compound (Molecular Formula: C₈H₃F₃N₂O₂) is a substituted benzonitrile characterized by a trifluoromethyl group and a nitro group positioned meta to each other, and a cyano group situated between them.[1] The strong electron-withdrawing nature of both the -NO₂ and -CF₃ groups significantly influences the electron density of the aromatic ring, making it highly electrophilic. This electronic profile is the primary driver of its reactivity.

The trifluoromethyl group, in particular, is a bioisostere for chlorine and other groups, offering enhanced metabolic stability and lipophilicity to parent molecules, which are desirable properties in drug design.[2] The strategic placement of these functional groups makes this compound and its derivatives, especially 3-amino-5-(trifluoromethyl)benzonitrile, highly valuable precursors in the synthesis of targeted therapeutics, including non-steroidal anti-androgen agents like Bicalutamide.[3][4][5][6]

Caption: Structure of this compound.

Synthesis of the Core Moiety

The primary route for synthesizing this compound involves the dehydration of its corresponding amide precursor, 3-nitro-5-(trifluoromethyl)benzamide. This reaction is typically achieved using a potent dehydrating agent.

Experimental Protocol: Dehydration of 3-nitro-5-(trifluoromethyl)benzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitro-5-(trifluoromethyl)benzamide (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM).[7]

-

Addition of Reagents: Cool the solution to 20 °C. Sequentially add triethylamine (1.5 eq) followed by the dropwise addition of a dehydrating agent such as trifluoroacetic anhydride (1.5 eq).[7]

-

Reaction Monitoring: Allow the mixture to stir at 20 °C for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[7]

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product is then purified by column chromatography to yield pure 3-nitro-5-(trifluoromethyl)benzonitrile.[7]

Key Chemical Transformations

The reactivity of this compound is dominated by its three functional groups. The following sections detail the most critical reactions for synthetic applications.

Reduction of the Nitro Group: Gateway to Bioactive Amines

The conversion of the nitro group to an amine is arguably the most crucial transformation of this molecule, yielding 3-amino-5-(trifluoromethyl)benzonitrile, a key pharmaceutical intermediate.[8] This reduction can be achieved through various methods, with catalytic hydrogenation being the most common on an industrial scale.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation (H₂/Catalyst): This is often the method of choice due to its high efficiency and clean reaction profile, typically producing water as the only byproduct.[9]

-

Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These classic methods are robust and tolerant of many functional groups.[9][11] The use of iron in acidic conditions is a mild and selective option.[9]

Caption: General scheme for the reduction of the nitro group.

Data Presentation: Comparison of Reduction Methods

| Reducing System | Catalyst/Reagent | Solvent | Temperature | Key Advantages | Potential Drawbacks |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Alcohols (MeOH, EtOH) | Room Temp - 50°C | High yield, clean | Potential for dehalogenation with Pd/C |

| Metal in Acid | Fe, Zn, SnCl₂ | HCl, Acetic Acid | Room Temp - Reflux | Cost-effective, functional group tolerance[9] | Stoichiometric metal waste |

| Transfer Hydrogenation | Ammonium formate | Pd/C | Room Temp - 80°C | Avoids use of H₂ gas, safe[12] | Can be slower than direct hydrogenation |

-

Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 1-5 mol%) to the mixture.

-

Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[13] Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-(trifluoromethyl)benzonitrile, which can be further purified by recrystallization or chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing effects of the nitro and trifluoromethyl groups make the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. While the parent molecule lacks a conventional leaving group like a halogen, derivatives containing one (e.g., 2-fluoro-5-cyano-3-nitrobenzotrifluoride) would be highly reactive.